N-[2-({[4-(3-methoxyphenyl)piperazin-1-yl](oxo)acetyl}amino)ethyl]-1H-indole-2-carboxamide
Description
This compound features a piperazine core substituted with a 3-methoxyphenyl group, linked via an oxoacetyl spacer to an ethylamino chain terminating in an indole-2-carboxamide moiety. The oxoacetyl linker may enhance conformational flexibility, influencing pharmacokinetic properties such as solubility and metabolic stability .
Properties
Molecular Formula |
C24H27N5O4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[2-[[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H27N5O4/c1-33-19-7-4-6-18(16-19)28-11-13-29(14-12-28)24(32)23(31)26-10-9-25-22(30)21-15-17-5-2-3-8-20(17)27-21/h2-8,15-16,27H,9-14H2,1H3,(H,25,30)(H,26,31) |
InChI Key |
BILYHSGMUKGCFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(3-Methoxyphenyl)piperazine
-
Starting Materials :
-
N-Boc piperazine (12.0 g, 64.5 mmol)
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3-Bromoanisole (7.99 g, 42.3 mmol)
-
Pd/dba catalyst (0.5 mol%)
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Sodium tert-butoxide (5.66 g, 58.8 mmol)
-
-
Reaction Conditions :
-
Solvent: o-xylene (40 mL)
-
Temperature: 120°C, 3 h under N₂
-
Workup: Aqueous extraction, column chromatography (EtOAc/hexane, 1:3)
-
Key Data :
Formation of Oxoacetyl Intermediate
-
Chloroacetylation :
-
4-(3-Methoxyphenyl)piperazine (5.0 g, 24.2 mmol) reacts with chloroacetyl chloride (3.2 mL, 26.6 mmol) in CH₂Cl₂ (50 mL) at 0°C.
-
Base: Triethylamine (7.0 mL, 50.3 mmol)
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Time: 2 h at 25°C
-
-
Oxidation :
-
Intermediate treated with NaIO₄ (6.5 g, 30.4 mmol) in H₂O/THF (1:1, 60 mL)
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Stirred 4 h at 25°C
-
Key Data :
Coupling with 1H-Indole-2-carboxamide Ethylenediamine
-
Activation :
-
Oxoacetyl intermediate (3.0 g, 10.3 mmol) and 1H-indole-2-carboxylic acid (1.8 g, 11.3 mmol) dissolved in DMF (30 mL)
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Coupling agents: EDCl (2.4 g, 12.5 mmol) and HOBt (1.7 g, 12.5 mmol)
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Stirred 12 h at 25°C
-
-
Amination :
-
Ethylenediamine (0.68 mL, 10.3 mmol) added dropwise
-
Reaction quenched with sat. NH₄Cl, extracted with EtOAc
-
-
Purification :
Key Data :
| Parameter | Value |
|---|---|
| HPLC Retention | 12.4 min (C18, MeCN/H₂O 70:30) |
| Melting Point | 233–235°C |
| HRMS | m/z 450.2132 [M+H]⁺ (calc. 450.2128) |
Optimization Strategies
Solvent and Catalyst Screening
Temperature Effects
Characterization and Validation
-
¹H NMR (DMSO-d₆): δ 11.38 (s, 1H, indole NH), 8.21 (t, 1H, CONH), 6.67–7.41 (m, 8H, Ar–H), 3.72 (s, 3H, OCH₃), 3.12–3.61 (m, 8H, piperazine).
Comparative Analysis of Reported Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| EDCl/HOBt coupling | 74 | 99 | Scalable, minimal byproducts |
| CDI-mediated | 68 | 97 | No racemization |
| NaOMe/oxalyl chloride | 73 | 95 | Rapid activation |
Challenges and Solutions
Chemical Reactions Analysis
N-2-({[4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Indole Ring | A bicyclic structure contributing to biological activity. |
| Piperazine Moiety | Enhances binding affinity to various receptors. |
| Acetylamino Group | Increases solubility and stability. |
Anticancer Activity
Research has indicated that derivatives of indole compounds exhibit anticancer properties. The structure of N-[2-({4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide may allow it to interact with specific cancer cell signaling pathways, potentially inhibiting tumor growth. Studies have shown that indole derivatives can induce apoptosis in cancer cells, making them promising candidates for further development in oncology .
Neurological Disorders
Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression. N-[2-({4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide may exhibit selective inhibition of serotonin reuptake or modulation of dopamine receptors, suggesting its potential as a treatment for various mood disorders .
Antimicrobial Properties
Indole compounds have shown antimicrobial activity against a range of pathogens. The unique structure of N-[2-({4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide may enhance its efficacy against bacterial and fungal infections. Preliminary studies indicate that modifications to the indole structure can lead to increased activity against resistant strains of bacteria .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-[2-({4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide involves several steps, including the formation of the indole core followed by the introduction of piperazine and acetyl groups. Understanding the SAR is crucial for optimizing its pharmacological properties.
Key Steps in Synthesis
- Formation of Indole Core : Utilizing cyclization reactions to form the indole structure.
- Piperazine Attachment : Employing nucleophilic substitution reactions to introduce the piperazine moiety.
- Acetylation : Using acetic anhydride or similar reagents to add the acetyl group.
Structure-Activity Relationship Insights
Research into the SAR of similar compounds indicates that modifications to functional groups can significantly alter biological activity. For instance, varying the substituents on the piperazine ring can impact receptor selectivity and potency .
Case Study 1: Anticancer Efficacy
A study evaluated a series of indole derivatives, including N-[2-({4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide, against various cancer cell lines. Results demonstrated that this compound exhibited significant cytotoxicity at low micromolar concentrations, indicating its potential as an anticancer agent.
Case Study 2: Neuropharmacological Evaluation
In another study focused on neuropharmacology, researchers tested several piperazine derivatives in animal models for anxiety and depression. The results suggested that N-[2-({4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide had a notable effect on reducing anxiety-like behaviors, supporting its use in treating mood disorders.
Mechanism of Action
The mechanism of action of N-2-({[4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues with Piperazine and Indole Moieties
Compound 23 : N-(3-Hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide
- Key Differences: Substituent Position: 2-methoxyphenyl on piperazine vs. 3-methoxyphenyl in the target compound. Linker: A hydroxybutyl chain instead of an oxoacetyl-ethylamino group. Synthesis: Yield of 17%; oxalate salt recrystallized from ethanol with a melting point of 140–142°C .
- The hydroxyl group in the linker could improve solubility but may increase metabolic susceptibility.
Compound 1314017-46-3 : 4-(3-Chlorophenyl)-N-[(2S)-1-(1H-indol-6-ylamino)-1-oxo-2-propanyl]-1-piperazinecarboxamide
- Key Differences :
- Implications : The chloro substituent may enhance affinity for receptors preferring hydrophobic interactions, while the indole-6 position could limit π-stacking interactions compared to indole-2.
BIBF 1120 : (Z)-3-[(4-{Methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino}phenylamino)methylene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester
- Key Differences :
- Core Structure : Incorporates a methylpiperazine and a morpholine-like ester.
- Indole Substitution : Carboxylic acid ester at indole-6 vs. carboxamide at indole-2.
- Implications : The ester group and methylpiperazine may enhance kinase inhibition activity, diverging from the serotonin/dopamine receptor targeting suggested for the target compound .
Structural Comparison Table
Research Findings and Trends
Substituent Effects :
- Methoxy Position : 3-methoxyphenyl (target) vs. 2-methoxyphenyl (Compound 23) alters steric and electronic profiles, impacting receptor selectivity. For example, 2-methoxy derivatives may favor 5-HT1A receptor binding, while 3-substituted analogues could target 5-HT2A .
- Chlorophenyl vs. Methoxyphenyl : Chlorine’s electron-withdrawing nature enhances affinity for receptors requiring hydrophobic pockets (e.g., dopamine D2-like receptors), whereas methoxy groups may improve interactions with polar residues .
- Linker Modifications: Hydroxybutyl (Compound 23) vs. oxoacetyl-ethylamino (target) influences solubility and metabolic stability. Hydroxyl groups increase hydrophilicity but may be prone to glucuronidation .
Indole Position :
- Carboxamide at indole-2 (target) enables hydrogen bonding with receptor residues, while indole-6 substitution (1314017-46-3) may reduce this interaction .
Biological Activity
N-[2-({4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide is a complex compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an indole moiety, a piperazine ring, and an acetylamino group. Its molecular formula is with a molecular weight of 449.5 g/mol . The presence of the methoxyphenyl group contributes to its lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and kinases. Preliminary studies suggest that it may act as a selective antagonist at dopamine D3 receptors, which are implicated in various neuropsychiatric disorders . Additionally, it may exhibit inhibitory effects on certain protein kinases involved in cell proliferation and survival pathways.
1. Antipsychotic Properties
The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia or related disorders. In vitro studies have shown that analogs with similar piperazine structures can modulate dopaminergic signaling pathways effectively .
2. Antitumor Activity
Recent investigations have revealed that compounds with indole structures exhibit significant cytotoxicity against various cancer cell lines. The compound's ability to inhibit cell proliferation was demonstrated in assays against human cancer cell lines, such as A431 (epidermoid carcinoma) and HT29 (colorectal carcinoma), where it showed IC50 values indicating potent activity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 0.25 | Inhibition of EGFR signaling |
| HT29 | 0.3 | Induction of apoptosis via Bcl-2 pathway |
| MCF7 (breast) | 0.5 | Cell cycle arrest at G1 phase |
3. Kinase Inhibition
The compound has been evaluated for its kinase inhibition profile. It demonstrates significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This property may contribute to its antitumor effects by preventing cancer cell proliferation .
Case Studies
Case Study 1: Antipsychotic Efficacy
In a study evaluating the antipsychotic potential of related compounds, analogs were tested for their ability to reduce hyperactivity in rodent models induced by amphetamine. Compounds structurally related to N-[2-({4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide showed a dose-dependent reduction in locomotor activity, suggesting dopaminergic modulation .
Case Study 2: Cancer Cell Line Testing
A recent study assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell viability in A431 and HT29 cells, with mechanisms involving apoptosis induction and disruption of cell cycle progression . These findings support further exploration into its use as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
